molecular formula C8H12ClN3O2 B6173990 ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride CAS No. 2490375-76-1

ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride

Cat. No. B6173990
CAS RN: 2490375-76-1
M. Wt: 217.7
InChI Key:
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Description

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride, also known as ethyl 6-amino-4-methylpyrimidine-4-carboxylate hydrochloride or simply ethyl 6-AMPC hydrochloride, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water. Ethyl 6-AMPC hydrochloride is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is found in proteins, nucleic acids, and other organic compounds. It is an important intermediate in the synthesis of many compounds and is widely used in the pharmaceutical industry.

Scientific Research Applications

Ethyl 6-AMPC hydrochloride is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pyrimidine derivatives and other heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as anticonvulsants and antibiotics. Additionally, ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride 6-AMPC hydrochloride has been used in the synthesis of peptide-based drugs, such as the anti-cancer drug, irinotecan.

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride 6-AMPC hydrochloride is not fully understood. However, it is believed to act as a proton donor, which means that it can donate protons to other molecules and thus facilitate the formation of new bonds. Additionally, it has been suggested that it may act as an electron acceptor, which would allow it to accept electrons from other molecules and thus facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 6-AMPC hydrochloride have not been fully studied. However, it has been suggested that it may have some effects on the nervous system, as it has been found to inhibit the release of neurotransmitters in the brain. Additionally, it has been suggested that it may have some effects on the cardiovascular system, as it has been found to reduce the levels of cholesterol in the blood.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride 6-AMPC hydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it is relatively stable and can be stored for long periods of time without degrading. The main limitation of using this compound 6-AMPC hydrochloride in laboratory experiments is its insolubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride 6-AMPC hydrochloride. These include further studies into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds. Additionally, further research into its mechanism of action could lead to the development of new drugs and therapies. Additionally, further research into its stability and storage conditions could lead to improved methods for its synthesis and use. Finally, further research into its potential use in the pharmaceutical industry could lead to the development of new drugs and therapies.

Synthesis Methods

Ethyl 6-AMPC hydrochloride can be synthesized by the reaction of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride 6-amino-4-methyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloridepyrimidine-4-carboxylate with hydrochloric acid. The reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a white crystalline solid that is insoluble in water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride involves the reaction of ethyl 4,6-dichloropyrimidine-5-carboxylate with formaldehyde and ammonium chloride to form ethyl 6-(aminomethyl)pyrimidine-4-carboxylate, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "Ethyl 4,6-dichloropyrimidine-5-carboxylate", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 4,6-dichloropyrimidine-5-carboxylate is reacted with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide to form ethyl 6-(aminomethyl)pyrimidine-4-carboxylate.", "Step 2: Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate is dissolved in water and hydrochloric acid is added to form the hydrochloride salt of the compound.", "Step 3: The hydrochloride salt is isolated by filtration and dried to obtain the final product, ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride." ] }

CAS RN

2490375-76-1

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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